3-Methyl-5-nitro-1H-1,2,4-triazole
Overview
Description
“3-Methyl-5-nitro-1H-1,2,4-triazole” is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. These compounds are known for their unique structure and properties, and they find applications in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves various routes. For instance, 3-Nitro-1,2,4-triazol-5-one (NTO), a high energetic material, is synthesized by the nitration of 1,2,4-triazol-5-one in concentrated HNO3 . Another derivative, 3-trinitromethyl-5-nitramino-1H-1,2,4-triazole, is synthesized due to its high nitrogen and oxygen content .Molecular Structure Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The structure of 3-trinitromethyl-5-nitramino-1H-1,2,4-triazole was determined by X-ray diffraction .Chemical Reactions Analysis
The chemical reactions of 1,2,4-triazole derivatives are diverse. For instance, 3-Nitro-1,2,4-triazol-5-one (NTO) can be used to substitute highly sensitive high energetic materials that are thermally and photochemically less stable .Physical and Chemical Properties Analysis
1,2,4-Triazole derivatives are known for their high energy, low sensitivity, and high oxygen balance. They are used both for civilian and military purposes. These energetic materials find applications as low explosives (propellants and pyrotechnics) and high explosives .Scientific Research Applications
Synthesis and Structural Studies
- Synthesis of Energetic Compounds : 3-Methyl-5-nitro-1H-1,2,4-triazole has been used in the synthesis of more powerful energetic compounds based on 5-Amino-3-nitro-1H-1,2,4-triazole (ANTA). This process involves nitration and methylation steps and aims to create compounds with higher thermal stability and energetic performance. The synthesized compounds are characterized by various spectroscopic methods and crystallographic measurements (Dippold et al., 2012).
Chemical Reactions and Derivatives
- Alkylation Reactions : The interaction of this compound with alkylating agents has been explored. These reactions lead to the formation of various substituted products, providing insights into the reactivity and potential applications of these compounds in different fields (Sukhanov et al., 2011).
Energetic Material Research
- High-Density Energetic Materials : Salts of this compound derivatives form a new class of high-density energetic materials. These compounds are characterized by high density, moderate to good thermal stability, and excellent detonation properties, making them potential candidates for use in explosives and propellants (Thottempudi & Shreeve, 2011).
Crystallography and Spectroscopy
- Crystal Structure Analysis : The crystal structures of derivatives of this compound have been determined using X-ray diffraction. This research contributes to understanding the molecular interactions and structural properties of these compounds (Izsák & Klapötke, 2012).
Thermal Stability Evaluation
- Thermal Stability Studies : The thermal stability of this compound derivatives has been evaluated using techniques like pulsed photoacoustic pyrolysis. These studies are crucial for determining the suitability of these compounds in applications like rocket propellants and explosives (Rao et al., 2016).
Safety and Hazards
Safety data sheets recommend wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation. It is also advised to avoid dust formation . Some 1,2,4-triazole derivatives are considered hazardous according to the 2012 OSHA Hazard Communication Standard .
Mechanism of Action
Target of Action
It’s known that triazole derivatives can interact with various biological targets due to the presence of the triazole moiety . The nitrogen atoms of the triazole ring can actively contribute to binding to the active site of enzymes .
Mode of Action
The nitro group of similar compounds has been found to mediate hydrogen bonding and metallic interactions with various targets . The presence of the nitro group and the triazole ring might contribute to its interaction with its targets.
Biochemical Pathways
It’s worth noting that triazole derivatives have been found to affect various biochemical pathways due to their ability to interact with different biological targets .
Result of Action
It’s known that similar compounds, such as 5-nitro-3-trinitromethyl-1h-1,2,4-triazole and its derivatives, are powerful energetic compounds due to their high nitrogen and oxygen content . They have been studied for their energetic properties, detonation performance, and sensitivity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methyl-5-nitro-1H-1,2,4-triazole. For instance, temperature can affect the reaction time and accuracy of the simulation of similar compounds . Moreover, it should be kept away from high temperatures, fire sources, and oxidizers to prevent fire or explosion .
Properties
IUPAC Name |
3-methyl-5-nitro-1H-1,2,4-triazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2/c1-2-4-3(6-5-2)7(8)9/h1H3,(H,4,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKCNKCAXZBVAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=N1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445920 | |
Record name | AGN-PC-0NBPJ6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24156-65-8 | |
Record name | AGN-PC-0NBPJ6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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